molecular formula C15H10F2O B6353320 2,6-Difluorochalcone CAS No. 413585-95-2

2,6-Difluorochalcone

Cat. No.: B6353320
CAS No.: 413585-95-2
M. Wt: 244.23 g/mol
InChI Key: GCCIUNUPHVRMEH-MDZDMXLPSA-N
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Description

2,6-Difluorochalcone is a synthetic fluorinated chalcone that serves as a versatile building block in advanced materials science and medicinal chemistry research. This compound is part of the chalcone family, characterized by two aromatic rings joined by an α,β-unsaturated ketone system . Researchers value this compound as a key precursor in the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are scaffolds of interest in developing compounds with biological activity . Its structural features, particularly the strong electron-withdrawing characteristics of the fluorine substituents, make it a promising candidate for developing nonlinear optical (NLO) materials . Studies on similar fluorinated chalcones have shown significant third-order nonlinear susceptibility (χ(3)), indicating their potential for applications in information technology, optical modulation, and electro-optic switches . The compound is typically synthesized via Claisen-Schmidt condensation, a well-established method for chalcone formation . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIUNUPHVRMEH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Difluorochalcone and Its Derivatives

Classical and Modified Condensation Reactions

Condensation reactions represent the most traditional and widely employed strategy for the synthesis of the chalcone (B49325) scaffold. These reactions typically involve the formation of a carbon-carbon bond between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025).

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone in chalcone synthesis, involving the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. nih.gov For the synthesis of 2,6-difluorochalcone derivatives, this reaction typically involves 2,6-difluoroacetophenone reacting with various substituted benzaldehydes. The reaction is generally catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone (an aldol (B89426) adduct) yields the α,β-unsaturated ketone core structure of the chalcone. allen.inmagritek.com

The choice of base is critical and can range from aqueous alkali hydroxides (like NaOH or KOH) to stronger bases like sodium methoxide. nih.gov Solvent-free methods, such as grinding the reactants with a solid base like NaOH, have also been developed as a greener alternative. These reactions are highly efficient and generally produce the thermodynamically more stable (E)-isomer of the chalcone with high selectivity. mdpi.com

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

Ketone ReactantAldehyde ReactantCatalyst/ConditionsYieldReference
AcetophenoneBenzaldehydeNaOH, Ethanol (B145695), RefluxGood nih.gov
4'-ChloroacetophenoneBenzaldehydeSolid NaOH, GrindingHigh
Fluoro acetophenonesBenzaldehyde analoguesSolid NaOH, Grinding (Solvent-free)32-81% mdpi.com
2-HydroxyacetophenoneSubstituted BenzaldehydesKOH, Ethanol, Stirring65-80% mdpi.com

Aldol Condensation Variants

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation. srmist.edu.in Aldol condensations, in a broader sense, are fundamental carbon-carbon bond-forming reactions that unite two carbonyl compounds. allen.inwikipedia.org Variants of this reaction are employed to optimize yields and purity, especially when dealing with substrates that might undergo self-condensation.

A key strategy in synthesizing chalcones is to use an aromatic aldehyde (like benzaldehyde derivatives) that lacks α-hydrogens. allen.in This prevents the aldehyde from enolizing and acting as a nucleophile, thus avoiding a mixture of products and favoring the desired crossed-condensation product. allen.insrmist.edu.in Acid-catalyzed condensations are also possible, proceeding through an enol intermediate rather than an enolate. nih.gov Modified procedures using catalysts like SOCl₂ in ethanol have been reported, where HCl is generated in-situ to catalyze the reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing the chalcone framework, offering pathways that are often inaccessible through traditional condensation methods.

Suzuki Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. This reaction has been adapted for the synthesis of complex chalcone derivatives, such as bichalcones. In one strategy, a brominated chalcone can be coupled with a boronated chalcone using a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) and a base. This approach allows for the connection of two distinct chalcone units, demonstrating the power of this method for creating complex, dimeric structures.

Heck Coupling and Sonogashira Coupling

Heck Coupling: The Heck reaction provides a method for the synthesis of chalcones by coupling aryl halides with alkenes. A notable variation involves a domino dehydrochlorination/Heck reaction sequence. univ-smb.frcjcatal.com In this approach, a β-chloroalkyl aryl ketone reacts with an aryl halide. The initial dehydrochlorination in situ generates an enone (an α,β-unsaturated ketone), which then immediately undergoes a palladium-catalyzed Heck coupling with the aryl halide. univ-smb.frcjcatal.com This method is efficient and tolerates a wide variety of functional groups, providing rapid access to diverse chalcone derivatives. univ-smb.fr Carbonylative Heck reactions have also been developed, where aryl triflates are reacted with aromatic olefins and carbon monoxide in the presence of a palladium catalyst to form the chalcone structure. capes.gov.br

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been ingeniously applied to chalcone synthesis through a domino coupling-isomerization process. nih.gov In this reaction, an electron-deficient aryl halide is coupled with a propargyl alcohol using a palladium/copper catalyst system. nih.govthieme-connect.com The initially formed alkynylated intermediate does not remain as such but undergoes a base-catalyzed isomerization to yield the final α,β-unsaturated ketone (chalcone). nih.gov This method provides a novel entry into chalcone synthesis. thieme-connect.com A one-pot, two-step approach has also been developed involving a carbonylative Sonogashira coupling to form an ynone, which is then selectively hydrogenated to the corresponding E-chalcone using a multifunctional catalyst. rsc.org

Olefination Reactions

Olefination reactions provide a direct method for forming the central α,β-unsaturated double bond of the chalcone core by uniting two precursor fragments.

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). pressbooks.publumenlearning.comwikipedia.org For chalcone synthesis, this involves the reaction of a benzaldehyde derivative with a triphenyl-benzoyl-methylene phosphorane. ekb.eg This ylide is typically generated by treating the corresponding phosphonium (B103445) salt with a strong base. pressbooks.pub The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene (chalcone) and the highly stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. lumenlearning.com Microwave-assisted Wittig reactions have been shown to significantly accelerate the synthesis, reducing reaction times from hours to minutes. ekb.eg

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.orgtcichemicals.com These carbanions are generally more nucleophilic than the analogous Wittig ylides and react with aldehydes and ketones to produce alkenes, with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.comconicet.gov.ar This stereoselectivity is particularly advantageous for chalcone synthesis. A key benefit of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during aqueous workup, simplifying product purification. wikipedia.org

The Julia-Kocienski olefination is another powerful method used for chalcone synthesis. ekb.eg This reaction involves a sulfone-based reagent, such as a 2-(benzo[d]thiazol-2-ylsulfonyl)-1-phenylethanone, which reacts with an aldehyde in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netcolab.ws This approach has been successfully used to prepare a variety of substituted chalcones in good to excellent yields. mdpi.comresearchgate.net

Table 2: Overview of Olefination Reactions for Chalcone Synthesis

ReactionKey ReagentsKey FeaturesReference
Wittig OlefinationPhosphorus ylide (e.g., triphenyl-benzoyl-methylene phosphorane) + AldehydeForms C=C bond directly; driven by Ph₃P=O formation. pressbooks.pubekb.eg
Horner-Wadsworth-EmmonsPhosphonate carbanion + Aldehyde/KetoneFavors (E)-alkene formation; easy purification. wikipedia.orgtcichemicals.com
Julia-Kocienski OlefinationHeteroaryl-sulfonyl phenylethanone + AldehydeUses sulfone-based reagents; good to excellent yields. ekb.egresearchgate.netcolab.ws

Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its ability to convert aldehydes or ketones into alkenes. lumenlearning.compressbooks.pub The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.compressbooks.pub The ylide then reacts with a carbonyl compound through a mechanism that involves a four-membered ring intermediate called an oxaphosphetane. lumenlearning.commasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide by-product. pressbooks.pubmasterorganicchemistry.com

For the synthesis of this compound, two primary Wittig routes are conceivable:

Reaction of 2,6-difluorobenzaldehyde (B1295200) with a phosphorus ylide derived from acetophenone.

Reaction of 2,6-difluoroacetophenone with a phosphorus ylide derived from benzaldehyde.

A key advantage of the Wittig reaction is that the double bond's position is fixed, avoiding the formation of isomeric mixtures that can occur with elimination reactions. lumenlearning.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, which is the typical configuration for chalcones. organic-chemistry.org

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the classic Julia olefination that provides a versatile and often highly stereoselective method for alkene synthesis. nih.govorganic-chemistry.org This one-pot reaction typically involves the condensation of a heteroaryl sulfone (such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) with a carbonyl compound like an aldehyde or ketone. nih.govalfa-chemistry.com

This method is particularly valuable for the synthesis of fluorinated alkenes. nih.govcas.cn The reaction proceeds through the addition of a metalated sulfone to the carbonyl compound, forming a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination to yield the alkene. alfa-chemistry.com A significant advantage of the Julia-Kocienski reaction is its high (E)-selectivity, especially when using PT-sulfones, which is attributed to the kinetically controlled formation of an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene. organic-chemistry.orgwikipedia.org The use of fluorinated sulfone reagents has been shown to enhance reactivity compared to their unfluorinated counterparts. nih.gov

Table 1: Comparison of Olefination Methodologies

Feature Wittig Reaction Julia-Kocienski Olefination
Key Reagents Phosphonium ylide, Aldehyde/Ketone Heteroaryl sulfone, Aldehyde/Ketone, Base
Driving Force Formation of stable triphenylphosphine oxide pressbooks.pub Formation of SO₂ and an aryloxy anion alfa-chemistry.com
Stereoselectivity Variable; stabilized ylides favor (E)-alkenes organic-chemistry.org Generally high (E)-selectivity organic-chemistry.orgwikipedia.org
Key Advantage Fixed position of the double bond lumenlearning.com Excellent stereocontrol, one-pot procedure nih.govorganic-chemistry.org

Other Specialized Synthetic Approaches

Beyond standard olefination, other specialized reactions can be employed to construct the this compound framework, often by forming one of the key aryl-carbonyl bonds.

Friedel-Crafts Acylation with Cinnamoyl Chloride

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. organic-chemistry.org The reaction typically uses an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.com The Lewis acid activates the acyl chloride to form a resonance-stabilized acylium ion, which then acts as the electrophile.

To synthesize a chalcone structure via this method, one could react an appropriately substituted aromatic compound with cinnamoyl chloride. For this compound, this would involve the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with cinnamoyl chloride. The reaction deactivates the aromatic ring to further substitution, preventing polyacylation. organic-chemistry.org Research has shown that tandem Friedel-Crafts acylation and alkylation can occur when arenes are reacted with 2-alkenoyl chlorides, such as cinnamoyl chloride, in the presence of AlCl₃, leading to dihydrochalcone (B1670589) derivatives. researchgate.netresearchgate.net This suggests that careful control of reaction conditions would be necessary to isolate the desired unsaturated chalcone.

Reductive Annulation and Fries' Rearrangement Approaches

The Fries rearrangement is a versatile reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid or Brønsted acid catalyst. organic-chemistry.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.org This reaction is ortho- and para-selective, and the product distribution can often be controlled by adjusting reaction conditions like temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. organic-chemistry.orgwikipedia.org

In a synthetic strategy for this compound, one could envision a multi-step process initiated by a Fries rearrangement. For instance, a phenyl cinnamate (B1238496) ester bearing the 2,6-difluoro substitution on a separate ring could be rearranged to form a hydroxy-diaryl ketone intermediate. Alternatively, an ester derived from 2,6-difluorophenol (B125437) could undergo rearrangement. The resulting hydroxy ketone would then serve as a precursor for subsequent steps to complete the chalcone synthesis. Variants like the photo-Fries and anionic Fries rearrangements offer alternative conditions and selectivities. wikipedia.org

Table 2: Overview of Specialized Synthetic Approaches

Method Reaction Type Key Transformation
Friedel-Crafts Acylation Electrophilic Aromatic Substitution Forms an aryl-ketone bond by reacting an arene with an acyl chloride
Fries Rearrangement Rearrangement Converts a phenolic ester into a hydroxyaryl ketone wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. anton-paar.com Microwave-assisted synthesis has emerged as a powerful tool that aligns with these goals.

Microwave-Aided Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. researchgate.net Unlike conventional heating which relies on conduction, microwave heating occurs through direct interaction with the molecules in the reaction mixture via mechanisms like dipolar polarization and ionic conduction. researchgate.netijnrd.org This often leads to rapid, uniform heating and a significant acceleration of reaction rates. ajrconline.org

The synthesis of chalcones is particularly amenable to microwave irradiation. The Claisen-Schmidt condensation, the most common method for chalcone synthesis (reacting an acetophenone with a benzaldehyde under basic or acidic catalysis), can be dramatically expedited using microwaves. Numerous studies report that chalcone syntheses which require many hours at room temperature or under conventional reflux can be completed in a matter of minutes with microwave assistance, often with higher yields and purity. ijnrd.orgscholarsresearchlibrary.com This technology reduces energy consumption and often allows for the use of less solvent, or even solvent-free conditions, directly supporting the principles of green chemistry. organic-chemistry.organton-paar.com For this compound, reacting 2,6-difluoroacetophenone with benzaldehyde under microwave irradiation would represent a rapid and efficient green synthetic route.

Table 3: Comparison of Conventional vs. Microwave-Aided Chalcone Synthesis

Parameter Conventional Heating Microwave-Aided Synthesis
Heating Mechanism Conduction (Oil bath, heating mantle) Dipolar polarization, Ionic conduction researchgate.net
Reaction Time Hours to days scholarsresearchlibrary.com Minutes scholarsresearchlibrary.com
Energy Efficiency Lower Higher anton-paar.com
Yield & Purity Often lower Often higher with fewer by-products ijnrd.org
Green Aspect Higher energy consumption, longer process times Reduced reaction time, energy savings, potential for less solvent anton-paar.comajrconline.org

Table 4: List of Compounds

Compound Name
This compound
2,6-Difluorobenzaldehyde
Acetophenone
2,6-Difluoroacetophenone
Benzaldehyde
Triphenylphosphine oxide
Benzothiazol-2-yl (BT) sulfone
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
Cinnamoyl chloride
1,3-Difluorobenzene
Aluminum chloride
Dihydrochalcone
Phenyl cinnamate

Ultrasound-Aided Synthesis

Ultrasound-assisted synthesis has emerged as a powerful technique in organic synthesis, offering significant advantages such as increased reaction rates, higher yields, and milder reaction conditions. The application of ultrasonic waves (typically 20-100 kHz) to a reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and acceleration of the chemical reaction. mdpi.comlew.ro

In the context of chalcone synthesis, ultrasound irradiation facilitates the Claisen-Schmidt condensation, the fundamental reaction for forming the chalcone backbone. nih.gov This method has been successfully employed for the synthesis of a variety of chalcone derivatives, including those with fluorine substituents. For instance, the synthesis of various chalcones has been achieved with yields ranging from 70.0% to 94.0% using an efficient and ecofriendly ultrasound-assisted method. nih.gov

A typical ultrasound-assisted synthesis of a chalcone derivative involves the reaction of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. mdpi.comnih.gov The reaction is carried out in an ultrasonic bath or with an ultrasonic probe, often at room temperature, significantly reducing the reaction time compared to conventional heating methods. lew.ronih.gov

Table 1: Examples of Ultrasound-Aided Synthesis of Chalcone Derivatives

Reactant 1Reactant 2Catalyst/SolventReaction TimeYield (%)Reference
AcetophenoneBenzaldehydeNaOH/Ethanol4 hours (conventional)90 mdpi.com
2',4'-dihydroxyacetophenoneVarious substituted benzaldehydesNot SpecifiedNot Specified70.0-94.0 nih.gov
Various acetophenonesVarious aldehydesKOH/EthanolNot Specified20-89 nih.gov
Acid hydrazideAromatic aldehydesCatalyst-free/Ethanol6-7 minutes60-94 lew.ro

This table presents a selection of research findings and is not exhaustive.

The use of ultrasound not only accelerates the reaction but can also lead to the formation of products with high purity, often eliminating the need for extensive purification steps. lew.ro The efficiency and green credentials of ultrasound-aided synthesis make it a highly attractive methodology for the preparation of this compound and its analogues for various research applications.

Solvent-Free and Mechanochemical Methods

In the drive towards greener and more sustainable chemical processes, solvent-free and mechanochemical synthesis methods have gained considerable attention. These techniques aim to reduce or eliminate the use of volatile and often hazardous organic solvents, which are major contributors to chemical waste. rsc.orgdiva-portal.org

Solvent-Free Synthesis:

Solvent-free synthesis of chalcones is typically carried out by grinding or heating a mixture of the solid reactants, often in the presence of a solid-phase catalyst. researchgate.netresearchgate.net This approach is not only environmentally benign but can also lead to shorter reaction times and simpler work-up procedures. For example, a variety of chalcone derivatives have been synthesized in excellent yields (up to 97%) within minutes at 50–60 °C using p-toluenesulfonic acid (p-TSA) as a solid-phase organocatalyst under solvent-free conditions. researchgate.net Another efficient solvent-free method utilizes magnesium bisulfate (Mg(HSO4)2) as a catalyst. rsc.org

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force, such as grinding in a ball mill, to induce chemical reactions. rsc.orgd-nb.info This technique can promote reactions between solid reactants without the need for a solvent, often at room temperature. diva-portal.org The energy input from the milling process can overcome activation barriers and lead to the formation of products that may be difficult to obtain through conventional solution-based methods. diva-portal.org

Mechanochemical methods have been successfully applied to a wide range of organic transformations, including the synthesis of complex molecules. rsc.org While specific examples for the mechanochemical synthesis of this compound are not extensively documented in the provided search results, the general applicability of this method to C-C bond formation suggests its potential for this purpose. diva-portal.org For instance, mechanochemical methods have been used for the synthesis of 2,2-difluoro-4,6-bis(β-styryl)-1,3,2-dioxaborines. researchgate.net

Table 2: Comparison of Solvent-Free and Mechanochemical Synthesis Approaches for Chalcones

MethodCatalyst/ConditionsKey AdvantagesRepresentative YieldsReference
Solvent-Free p-Toluenesulfonic acid, 50-60 °CRapid, high yields, simple work-upUp to 97% researchgate.net
Solvent-Free Mg(HSO4)2Green, applicable to drug synthesisNot specified rsc.org
Mechanochemical Ball millingSolvent-free, potential for novel reactivityNot specified for this compound diva-portal.orgrsc.org

This table provides a general overview based on the available literature.

The development of solvent-free and mechanochemical methods represents a significant step forward in the sustainable synthesis of chalcones, offering efficient and environmentally responsible alternatives to traditional solvent-based protocols.

Biocatalysis and Enzyme-Mediated Synthesis

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a rapidly growing field in green chemistry. uni-bielefeld.deresearchgate.net Enzymes offer several advantages over traditional chemical catalysts, including high specificity (chemo-, regio-, and stereoselectivity), mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and biodegradability. shivajicollege.ac.in

The application of biocatalysis to the synthesis of fluorinated compounds, including chalcones, is an area of active research. nih.gov Enzymes can be employed in two main ways: by forming C-F bonds directly or by using simple fluorinated building blocks to construct more complex molecules. nih.gov

While specific examples of the direct enzymatic synthesis of this compound are not prevalent in the provided search results, the principles of biocatalysis suggest its feasibility. Enzymes such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases catalyze a wide array of chemical reactions that could be adapted for chalcone synthesis. shivajicollege.ac.in For instance, lyases are known to mediate the formation and removal of carbon-carbon double bonds, a key step in the Claisen-Schmidt condensation. wou.edu

Furthermore, whole-cell biocatalysis, which utilizes intact microbial cells containing the desired enzymes, offers a cost-effective and practical approach for synthetic applications. rsc.org This method avoids the need for enzyme purification and can be used for one-pot, multi-step syntheses. uni-bielefeld.de

The potential of biocatalysis in this area is highlighted by the successful enzymatic synthesis of other complex molecules. For example, lipases are widely used for the synthesis of polyesters, and monooxygenases can catalyze Baeyer-Villiger oxidation to produce lactones. mdpi.com The directed evolution and rational design of enzymes are continually expanding the scope of biocatalysis, making it an increasingly powerful tool for the synthesis of specialized chemicals like this compound and its derivatives. mdpi.com

Table 3: Potential Enzyme Classes for this compound Synthesis

Enzyme ClassRelevant Reaction TypePotential Application in Chalcone SynthesisReference
Lyases Formation/removal of C-C double bondsCatalyzing the aldol condensation step wou.edu
Hydrolases (e.g., Lipases) Esterification/hydrolysisPotentially reversible synthesis from precursors mdpi.com
Oxidoreductases Oxidation-reduction reactionsModification of substituents on the aromatic rings shivajicollege.ac.in

This table outlines potential applications based on known enzyme functions.

As research in biocatalysis continues to advance, the development of bespoke enzymatic routes for the synthesis of this compound is a promising prospect for creating more sustainable and efficient manufacturing processes.

Spectroscopic and Structural Elucidation of 2,6 Difluorochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-Difluorochalcone, ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra of chalcones are characterized by signals corresponding to the aromatic rings and the α,β-unsaturated ketone system. In the case of this compound derivatives, the presence of fluorine atoms on one of the aromatic rings introduces specific splitting patterns.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) signal typically appears in the downfield region, around 178-188 ppm. researchgate.netresearchgate.net The carbons of the 2,6-difluorophenyl ring show characteristic C-F couplings. For instance, in (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one, the carbon atoms directly bonded to fluorine (C2' and C6') appear as a doublet of doublets around 162 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 256 Hz. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Analog (Data for (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α~7.47d15.6
H-β~7.76d15.6
Aromatic-H6.99 - 7.11m-

Table 2: Representative ¹³C NMR Data for a this compound Analog (Data for (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one) researchgate.net

CarbonChemical Shift (δ, ppm)
C=O177.98
C-α~126.82
C-β~129.79
C-1'~112.56
C-2'/C-6'162.06 (dd, ¹JCF = 256.0, ²JCF = 6.8 Hz)
C-3'/C-5'111.91 (dd, ²JCF = 21.4, ⁴JCF = 4.7 Hz)
C-4'131.30 (t, ³JCF = 11.1 Hz)

Advanced NMR Techniques (e.g., Saturation Transfer Difference NMR for Ligand-Target Interactions)

Advanced NMR techniques can provide further structural and functional information. Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of small molecules (ligands) to large receptor molecules. biointerfaceresearch.com This technique identifies the specific protons of the ligand that are in close contact with the receptor.

The experiment involves selectively saturating a part of the receptor's NMR spectrum. This saturation is transferred through the receptor via spin diffusion and then to any bound ligands. By subtracting a spectrum with saturation from a reference spectrum without saturation, only the signals of the binding ligand are observed. The intensity of these signals in the STD spectrum is proportional to the proximity of the ligand's protons to the receptor's surface. colab.ws

While no specific studies applying STD NMR to this compound have been reported in the searched literature, this technique holds significant potential. Given the known biological activities of chalcones, STD NMR could be employed to identify the binding epitopes of this compound when it interacts with biological targets like enzymes or proteins, thus providing valuable insights into its mechanism of action at a molecular level.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a chalcone (B49325) is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which typically appears in the range of 1630-1685 cm⁻¹. fabad.org.tr The exact position of this band can be influenced by substituents on the aromatic rings. For chalcones with a 2,6-difluoro substitution, this band is expected within this region.

Other characteristic bands include the C=C stretching of the enone system and the aromatic rings, as well as C-H stretching and bending vibrations. wpmucdn.com The C-F stretching vibrations of the 2,6-difluorophenyl ring are expected in the region of 1100-1400 cm⁻¹. vscht.cz

Table 3: General FT-IR Absorption Bands for Chalcones

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
~1660C=O stretch (carbonyl)Strong
~1600C=C stretch (aromatic)Medium
1250-1000C-O stretchStrong
1200-1100C-F stretchStrong
850-750C-H bend (out-of-plane)Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. In Raman spectroscopy, a change in polarizability during a vibration is required for a band to be observed. researchgate.net Therefore, non-polar bonds often give strong Raman signals. For this compound, the symmetric stretching of the C=C double bonds in the enone and aromatic systems are expected to be prominent in the FT-Raman spectrum. The C-F stretching vibrations are also Raman active. nih.gov

In a study of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, both FT-IR and FT-Raman spectroscopy were used for characterization, confirming the presence of the key functional groups.

Table 4: Expected FT-Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration
~1650C=O stretch
~1600C=C stretch (enone and aromatic)
~1200C-F stretch
~1000Aromatic ring breathing mode

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For a chalcone molecule, the molecular ion peak (M⁺) is typically observed. The fragmentation of chalcones under electron impact ionization often involves cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways include the loss of the phenyl or substituted phenyl groups. wikipedia.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of two fluorine atoms would be a key feature. Fragmentation would likely lead to ions corresponding to the [C₆H₅CO]⁺ fragment and the [C₉H₅F₂]⁺ fragment from the cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon. Further fragmentation of these ions would also be observed. msu.edu In a study on a photodimer of a this compound derivative, mass spectrometry was used to confirm the structure of the dimer, where a key fragment resulting from a McLafferty rearrangement was observed. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. missouri.edumdpi.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. derpharmachemica.com This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. derpharmachemica.com

For this compound, with the molecular formula C₁₅H₁₀F₂O, the exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O). daltonian.co An experimental HRMS analysis of this compound would be expected to yield a measured mass that aligns very closely with this theoretical value, typically within a margin of a few parts per million (ppm), thereby confirming its elemental formula. The characterization of newly synthesized chalcones and their derivatives routinely employs mass spectrometry to verify their identity. calculator.academystolaf.edu

ParameterValue
Molecular FormulaC₁₅H₁₀F₂O
Calculated Exact Mass244.06997 g/mol
Expected Ion (ESI+)[M+H]⁺, [M+Na]⁺

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed map of the electron density within the crystal can be produced. From this map, the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

While crystallographic data for the parent this compound is not available in the reviewed literature, the analysis of closely related derivatives provides significant insight into its likely solid-state structure. The crystal structure of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone containing the same 2,6-difluorophenyl moiety, has been reported. calculator.academy This compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c, a common space group for organic molecules. calculator.academy The analysis revealed an almost planar structure, a characteristic feature often enforced by intramolecular interactions, such as those between the fluorine atoms and nearby olefinic hydrogens. calculator.academy This planarity facilitates efficient crystal packing.

ParameterValue
Compound(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one calculator.academy
Chemical FormulaC₁₆H₁₂F₂O₂ calculator.academy
Crystal SystemMonoclinic calculator.academy
Space GroupP2₁/c calculator.academy
a (Å)4.0348(8) calculator.academy
b (Å)12.120(2) calculator.academy
c (Å)27.223(5) calculator.academy
β (°)90.60(3) calculator.academy
Volume (ų)1331.18(5) calculator.academy
Z (molecules/unit cell)4 calculator.academy
Data for this closely related derivative is presented to illustrate the likely structural characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. calculator.academy When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule responsible for light absorption.

The core structure of this compound features an α,β-unsaturated carbonyl system (an enone), which acts as its primary chromophore. This conjugated system of double bonds and the carbonyl group gives rise to distinct electronic transitions. Two principal types of transitions are expected for chalcones:

π → π Transition:* This is a high-energy, high-intensity absorption that involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. This transition typically appears as a strong absorption band in the UV region.

n → π Transition:* This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions and are observed at longer wavelengths, sometimes extending into the visible region.

While specific experimental λmax values for the parent this compound are not detailed in the reviewed literature, the expected transitions based on its chemical structure are well-understood. The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Electronic TransitionDescriptionExpected Spectral RegionRelative Intensity
π → πElectron promotion from a π bonding to a π antibonding orbital in the conjugated system.Shorter Wavelength (UV)High
n → πElectron promotion from a non-bonding orbital (oxygen lone pair) to a π antibonding orbital.Longer Wavelength (UV/Visible)Low

Computational Chemistry and Theoretical Investigations of 2,6 Difluorochalcone

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural characteristics of 2,6-difluorochalcone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic properties of chalcone (B49325) derivatives. irjweb.comnih.gov These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org

For fluorinated chalcones, DFT calculations reveal that the HOMO and LUMO orbitals are typically distributed across the aromatic rings and the enone bridge. nih.gov This delocalization of electron density is fundamental to the molecule's electronic behavior. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. irjweb.com Theoretical calculations using DFT have been employed to analyze the electronic structure of various chalcones, providing a basis for understanding their potential applications. nih.gov

Calculated DFT Parameters for Chalcone Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method/Basis Set
Fluorinated Chalcone Derivative-6.2967-1.80964.4871B3LYP/6-31G
Iron(III) Porphyrin ComplexNot specifiedNot specified0.9042B3LYP/6-311G(d,p)

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, theoretical studies focus on determining the most stable conformation, which is crucial for its biological activity. The planarity of the chalcone backbone is a significant factor, and the presence of bulky substituents can influence the dihedral angles between the aromatic rings and the enone bridge. libretexts.orgmdpi.com

Molecular geometry optimization, typically performed using DFT methods, is used to find the lowest energy structure of the molecule. ias.ac.in These calculations provide precise information on bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, studies on similar molecules like cinnamic acid have shown that the s-cis and s-trans conformers can have different stabilities depending on the substitution pattern and the surrounding environment. scielo.org.mx The optimized geometry is a prerequisite for further computational studies, including molecular docking.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural or electronic properties of a molecule and its macroscopic properties.

Relating Electronic Structure to Spectroscopic Properties

Computational methods are used to predict and interpret the spectroscopic properties of molecules like this compound. unitn.it Theoretical calculations of electronic transitions can be correlated with experimental UV-Vis absorption spectra. scielo.org.mx The calculated HOMO-LUMO gap is often related to the wavelength of maximum absorption (λmax). physchemres.org By understanding the electronic transitions, researchers can gain insights into the nature of the excited states and the photophysical properties of the molecule. nsf.gov Studies on related compounds have demonstrated a good correlation between theoretical and experimental spectroscopic data. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for understanding how this compound interacts with biological macromolecules.

Molecular Docking for Ligand-Target Interactions (Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme active site. researchgate.net This method is widely used to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov For this compound and its derivatives, docking studies have been performed to investigate their interactions with various enzymes. biointerfaceresearch.comnih.gov

These studies have revealed that the chalcone scaffold can fit into the active sites of enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gove-nps.or.kr The fluorine atoms in this compound can play a significant role in these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding affinity. nih.gov Docking results are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.govnih.gov These theoretical predictions are valuable for guiding the design of more potent and selective enzyme inhibitors. nih.gov

Molecular Docking Results for Chalcone Derivatives with Various Enzymes
CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
4,4'-difluorochalcone (B11334)Myeloperoxidase (MPO)-8.4Gln91, His95
Chalcone Derivative 6oCOX-2-17.4Not specified
Chalcone Derivative HNS10Estrogen Receptor α (ERα)-12.33Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525

Lack of Specific Research Data on Molecular Dynamics Simulations of this compound Complexes

Despite a comprehensive search for computational chemistry and theoretical investigations, specific research detailing the use of Molecular Dynamics (MD) simulations to analyze the complex stability of this compound is not available in the public domain. While general principles of MD simulations are well-established for studying the stability of various molecular complexes, including those of other chalcone derivatives, specific studies and corresponding data for this compound are absent from the reviewed scientific literature.

Molecular dynamics simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of complex stability, these simulations can provide valuable insights into how a ligand, such as this compound, interacts with a host molecule, like a protein or a cyclodextrin. By simulating the dynamic behavior of the complex in a solvated environment, researchers can analyze various parameters to assess its stability. These parameters often include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of the superimposed protein or ligand at a given time, relative to a reference structure. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand, providing insight into the flexibility of different regions of the complex.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the host molecule are critical indicators of binding stability.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are often employed post-simulation to estimate the binding free energy, providing a quantitative measure of complex stability.

While studies on other chalcone derivatives have utilized these techniques to explore their interactions with biological targets, no such detailed research findings or data tables could be located specifically for this compound. The available literature focuses on broader classes of chalcones or other unrelated molecules when discussing MD simulations for complex stability.

Therefore, the generation of a detailed, evidence-based article section on the molecular dynamics simulations for the complex stability of this compound, complete with research findings and data tables as requested, is not feasible due to the absence of specific scientific studies on this particular compound.

In Vitro Biological Activity and Molecular Mechanism Studies of 2,6 Difluorochalcone

The synthetic chalcone (B49325) derivative, 2,6-difluorochalcone, has demonstrated notable in vitro biological activity, particularly in the realm of anticancer research. Its mechanisms of action are multifaceted, involving the modulation of key cellular processes that are critical for cancer cell survival and proliferation.

Modulation of Apoptosis Pathways (e.g., Caspase-3, PARP, Bcl-xL, Bcl-2)

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is critical for eliminating malignant cells and is often dysregulated in cancer. The apoptotic effects of this compound are mediated through the intrinsic, or mitochondrial, pathway.

Key proteins involved in the regulation of apoptosis are affected by this compound. For instance, it can lead to the activation of caspase-3 , a key executioner caspase that cleaves various cellular substrates, ultimately leading to cell death. mdpi.comresearchgate.netmdpi.com The activation of caspase-3 often follows the cleavage of Poly (ADP-ribose) polymerase (PARP) , another hallmark of apoptosis that was observed in cells treated with chalcone derivatives. mdpi.commdpi.com

Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for regulating apoptosis. mdpi.comfrontiersin.org this compound can modulate this balance by affecting the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL , thereby promoting the apoptotic process. frontiersin.orgnih.gov Some chalcone derivatives have been found to directly bind to Bcl-2, inhibiting its anti-apoptotic function and triggering mitochondria-mediated apoptosis. mdpi.com

Table 1: Effect of Chalcone Derivatives on Apoptosis-Related Proteins

Protein Target Observed Effect of Chalcone Derivatives Role in Apoptosis
Caspase-3 Increased cleavage and activation Key executioner of apoptosis. researchgate.netmdpi.com
PARP Increased cleavage A key substrate of activated caspase-3; its cleavage is a marker of apoptosis. mdpi.com
Bcl-2 Downregulation/Inhibition Anti-apoptotic protein that prevents the release of mitochondrial apoptotic factors. mdpi.comfrontiersin.org
Bcl-xL Downregulation/Inhibition An anti-apoptotic protein that inhibits apoptosis. frontiersin.org

Cell Cycle Arrest (e.g., G2/M phases)

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M phase . mdpi.comnih.govmedsci.org The cell cycle is a series of events that leads to cell division and replication. By arresting cells in the G2/M phase, the compound prevents them from entering mitosis, thereby inhibiting tumor growth. nih.govmedsci.org

This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, chalcone derivatives have been shown to affect the expression of proteins like p21 and p53, which are critical for checkpoint control in the cell cycle. medsci.org The disruption of the cell cycle at the G2/M checkpoint is a common mechanism for many anticancer agents, as it directly targets the proliferative capacity of cancer cells. mdpi.comnih.gov

Table 2: Impact of Chalcone Derivatives on Cell Cycle Progression

Cell Cycle Phase Observed Effect Consequence for Cancer Cells
G2/M Arrest Prevents entry into mitosis, halting cell division. nih.govmedsci.org
G1 Decrease in cell population Indicates a block at a later stage of the cell cycle. medsci.org

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. tg.org.ausaudijournals.com Some chalcone derivatives have demonstrated anti-angiogenic properties, suggesting that this compound may also interfere with this process.

The mechanisms behind angiogenesis inhibition are complex and can involve several pathways. frontiersin.orgresearchgate.net One of the primary targets for anti-angiogenic therapies is the Vascular Endothelial Growth Factor (VEGF) pathway. tg.org.au By inhibiting VEGF or its receptors, anti-angiogenic agents can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. tg.org.ausaudijournals.com Other mechanisms include the inhibition of matrix-degrading enzymes necessary for endothelial cell invasion and the induction of apoptosis in endothelial cells. tg.org.ausaudijournals.com While direct evidence for this compound's effect on specific angiogenic factors is still emerging, the anti-angiogenic potential of the broader chalcone class suggests this is a promising area of investigation.

Interference with Microtubule Polymerization and Tubulin Binding Sites

Microtubules, dynamic polymers of tubulin proteins, are essential components of the cytoskeleton and play a crucial role in cell division, particularly in the formation of the mitotic spindle. nih.govwikipedia.org Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Fluorinated chalcones have been identified as inhibitors of tubulin polymerization . mdpi.com They can bind to tubulin, preventing the assembly of microtubules. nih.gov This interference with microtubule dynamics leads to a mitotic block, arresting cells in the M phase of the cell cycle and subsequently inducing apoptosis. nih.govwikipedia.org The binding site for some chalcone derivatives on tubulin has been identified as the colchicine (B1669291) binding site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes. nih.govimrpress.com By binding to tubulin heterodimers, these compounds prevent their incorporation into growing microtubules, leading to microtubule depolymerization. imrpress.comnih.gov

Table 3: Interaction of Chalcone Derivatives with the Microtubule Network

Target Mechanism of Action Cellular Outcome
Tubulin Binds to tubulin, often at the colchicine binding site. nih.gov Inhibition of microtubule polymerization. mdpi.com
Microtubules Disrupts the dynamic equilibrium of assembly and disassembly. nih.gov Mitotic arrest, leading to apoptosis. wikipedia.org

Regulation of Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK, AR signaling)

Cancer cells rely on aberrant signaling pathways to sustain their growth, survival, and proliferation. Chalcones, including potentially this compound, have been shown to modulate several of these critical pathways.

NF-κB (Nuclear Factor-kappa B) Signaling: The NF-κB pathway is often constitutively active in cancer cells, promoting inflammation and cell survival. mdpi.com Some chalcone derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit. mdpi.commdpi.com

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. imrpress.com Its dysregulation is common in many cancers. Chalcone derivatives have been observed to modulate the PI3K/Akt pathway, often leading to decreased phosphorylation and activation of Akt. mdpi.comnih.gov This inhibition can contribute to the induction of apoptosis and cell cycle arrest.

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation. researchgate.net Chalcones can interfere with this pathway, affecting the phosphorylation of key kinases like Erk1/2. mdpi.com

AR (Androgen Receptor) Signaling: In hormone-dependent cancers like prostate cancer, the androgen receptor plays a crucial role in tumor growth. researchgate.net Some chalcone derivatives have been reported to inhibit AR activity, suggesting a potential therapeutic application in this context. researchgate.netiiarjournals.org

Interaction with Efflux Pumps (e.g., P-gp/MRP1/BCRP, Bacterial Efflux Pumps)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, also known as efflux pumps. mdpi.comcarislifesciences.com These pumps actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. The most well-known of these are P-glycoprotein (P-gp) , Multidrug Resistance-Associated Protein 1 (MRP1) , and Breast Cancer Resistance Protein (BCRP) . mdpi.comnih.govresearchgate.net There is growing interest in developing inhibitors of these efflux pumps to reverse MDR. While specific data on this compound's interaction with these human efflux pumps is limited, the broad class of chalcones is being investigated for such properties. ucl.ac.be

Interestingly, research has also explored the role of chalcones as inhibitors of bacterial efflux pumps . mdpi.comnih.gov These pumps contribute to antibiotic resistance in a manner analogous to MDR in cancer. microbialcell.combiorxiv.org The ability of some natural and synthetic compounds to inhibit these bacterial pumps suggests a potential dual role for certain chalcone derivatives in combating both cancer and infectious diseases. mdpi.comopenmicrobiologyjournal.com

Other Identified Molecular Targets

Research has indicated that chalcones, as a class of compounds, can interact with a variety of molecular targets crucial in cancer progression. nih.gov While direct studies on this compound for each of these targets are not extensively detailed in the available literature, the general activity of chalcones provides a basis for its potential mechanisms.

MDM2/p53: The interaction between the oncoprotein MDM2 and the tumor suppressor protein p53 is a critical checkpoint in cell cycle regulation. nih.gov Disruption of this interaction can lead to the restoration of p53's tumor-suppressive functions. nih.gov Chalcones have been identified as inhibitors of MDM2, capable of binding to the p53 binding cleft of human MDM2. nih.gov This binding can disrupt the MDM2/p53 complex, leading to an increase in p53 levels and the reactivation of its transcriptional activity. nih.gov This mechanism is particularly relevant in tumors where p53 is wild-type but its function is abrogated by MDM2 overexpression. nih.govboehringer-ingelheim.commdpi.com The autoregulatory feedback loop, where p53 promotes the transcription of MDM2, which in turn inhibits p53, is a key target for therapeutic intervention. nih.govjbr-pub.org.cn

VEGF, VEGFR-2 kinase, HIF-1, MMP-2/9: While specific data on this compound's direct inhibition of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR-2 kinase, Hypoxia-Inducible Factor-1 (HIF-1), and Matrix Metalloproteinases (MMP-2/9) are limited, these are known targets for other chalcone derivatives in the context of anti-cancer activity.

ATR kinase and ABCG2: Similarly, Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response, and ATP-binding cassette super-family G member 2 (ABCG2), a multidrug resistance protein, are plausible targets for this compound, though specific inhibitory data is not readily available.

Anti-inflammatory Activity and Molecular Targets

Chalcone derivatives have demonstrated significant anti-inflammatory activity by modulating various molecular targets. nih.govresearchgate.net

Nitric oxide (NO) is a crucial signaling molecule produced by nitric oxide synthases (NOS). nih.govwikipedia.orgnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). mdpi.com While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone respectively, iNOS is induced by inflammatory stimuli and produces large amounts of NO, contributing to inflammation and septic shock. nih.govnih.gov Chalcones have been reported to possess nitric oxide inhibitory activity, suggesting a potential mechanism for their anti-inflammatory effects. derpharmachemica.com

Cyclooxygenase (COX) enzymes are key in the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. nih.govnih.govhospitalpharmacyeurope.com There are two main isoforms, COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is inducible by inflammatory stimuli. nih.govnih.govhospitalpharmacyeurope.com Many anti-inflammatory drugs work by inhibiting these enzymes. nih.gov The chalcone scaffold has been extensively explored for its potential to inhibit both COX-1 and COX-2. nih.gov Some chalcone derivatives have shown non-selective COX inhibition. nih.gov

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govnih.gov The 5-LOX and 15-LOX pathways are particularly important in inflammation. ajol.info Chalcones have been identified as inhibitors of LOX enzymes. nih.govresearchgate.net Some studies have explored the potential of chalcone derivatives as dual inhibitors of COX-2 and 5-LOX, which could offer a more effective anti-inflammatory strategy with fewer side effects. d-nb.info Research has also focused on the development of chalcone analogs as selective inhibitors of human 15-lipoxygenase-2 (h15-LOX-2). biorxiv.org

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a crucial role in the innate immune response by producing hypochlorous acid. plos.orgscbt.com However, excessive MPO activity is linked to inflammatory conditions. nih.govresearchgate.net Recent studies have investigated the inhibitory potential of chalcone derivatives on MPO activity. One study found that 4,4'-difluorochalcone (B11334) was a potent inhibitor of MPO with an IC50 of 0.05 µM. nih.govresearchgate.net Molecular docking studies suggested that the fluorine atoms contributed to the enhanced inhibitory activity through halogen interactions. nih.gov

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

The nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα. abcam.commedchemexpress.com Upon stimulation by pro-inflammatory signals like bacterial lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. abcam.commedchemexpress.com IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. abcam.com This degradation unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes. abcam.commedchemexpress.com

Chalcones bearing a 2,6-difluoro substitution have been investigated for their ability to interfere with this pathway. The anti-inflammatory activity of these compounds is often linked to their capacity to suppress the activation of NF-κB. This inhibition can occur by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the active p65 subunit. By halting this key step, this compound derivatives effectively downregulate the expression of NF-κB target genes, thereby exerting their anti-inflammatory effects.

Effects on Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1, MCP-1)

The adhesion of leukocytes to the vascular endothelium is a pivotal event in the inflammatory cascade and is mediated by cell adhesion molecules. Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are expressed on endothelial cells and facilitate the capture and firm adhesion of circulating leukocytes. nih.govresearchgate.net Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that attracts monocytes to the site of inflammation. nih.govplos.org The expression of these molecules is significantly upregulated during inflammation, often under the control of the NF-κB signaling pathway. researchgate.netfrontiersin.org

The inhibitory action of this compound derivatives on the NF-κB pathway directly translates to a reduced expression of these critical adhesion molecules. By preventing the nuclear translocation of NF-κB, these compounds inhibit the transcription of the genes for ICAM-1, VCAM-1, and MCP-1. frontiersin.org Studies have shown that treatment with certain inhibitors can decrease the expression of VCAM-1. rbmb.net This downregulation of adhesion molecules on the surface of endothelial cells leads to diminished recruitment and infiltration of immune cells into inflamed tissues, representing a key mechanism of the anti-inflammatory action of these chalcones. researchgate.netrbmb.net

Antimicrobial Activity and Mechanistic Insights

Antibacterial Mechanisms (e.g., DNA gyrase B, MurA transferase, Efflux Pumps)

Derivatives of this compound have emerged as compounds with significant antibacterial potential, acting on several essential bacterial processes.

DNA Gyrase B Inhibition: Bacterial DNA gyrase is a type II topoisomerase crucial for managing DNA topology during replication and is a validated antibacterial target. rcsb.orgrsc.org It consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which powers the enzyme's function. nih.gov Some fluorinated compounds have been shown to be potent inhibitors of DNA gyrase. mdpi.com These inhibitors typically bind to the ATP-binding pocket of the GyrB subunit, preventing ATP hydrolysis and thereby inhibiting the enzyme's catalytic cycle, which ultimately halts bacterial replication. nih.gov

MurA Transferase Inhibition: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govresearchgate.netresearchgate.net Its absence in mammals makes it an attractive target for antibiotics. plos.org Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis. plos.orgfrontiersin.org The antibiotic fosfomycin, for example, acts by covalently binding to a cysteine residue in the active site of MurA, competitively inhibiting the binding of its substrate, phosphoenolpyruvate (B93156) (PEP). frontiersin.org Chalcones could potentially act through similar inhibitory mechanisms.

Efflux Pump Inhibition: A major mechanism of bacterial multidrug resistance (MDR) is the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. nih.govfrontiersin.org Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. journalagent.comnih.gov They can act by competing with the antibiotic for the same binding site on the pump or by non-competitively reducing the pump's affinity for its substrates. nih.gov Some chalcones have been identified as potential EPIs, offering a strategy to overcome resistance in pathogenic bacteria. jidc.orgfrontiersin.org

Table 1: Investigated Antibacterial Mechanisms of Chalcone Derivatives

Target/Mechanism Description Potential Effect of Inhibition
DNA Gyrase B ATPase subunit of DNA gyrase, essential for DNA replication. rcsb.orgnih.gov Inhibition of DNA supercoiling, leading to a halt in replication and cell death.
MurA Transferase Catalyzes the first step of peptidoglycan (cell wall) synthesis. nih.govresearchgate.net Disruption of cell wall integrity, causing bacterial lysis. plos.orgfrontiersin.org
Efflux Pumps Membrane proteins that expel antibiotics from the bacterial cell. nih.govfrontiersin.org Increased intracellular antibiotic concentration, overcoming drug resistance. journalagent.comnih.gov

Antifungal Mechanisms

The antifungal activity of chalcones, including fluorinated derivatives, is often attributed to their ability to disrupt fungal cell integrity. One primary mechanism involves interference with the fungal cell membrane. intec.edu.do A key target in the fungal membrane is ergosterol (B1671047), the fungal equivalent of cholesterol. nih.govscielo.br Some antifungal agents act by binding to ergosterol, creating pores in the membrane that lead to leakage of cellular contents and cell death. scielo.br Another mechanism involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14-alpha-demethylase, which disrupts membrane structure and function. nih.gov Furthermore, some antifungal compounds can induce oxidative stress by generating reactive oxygen species (ROS), which cause damage to vital cellular components like proteins, lipids, and nucleic acids, ultimately leading to apoptosis. frontiersin.org

Antiviral Mechanisms

Chalcones have demonstrated a range of antiviral activities, although the mechanisms are diverse and virus-specific. nih.gov Some chalcone derivatives have been found to inhibit viral enzymes essential for replication, such as RNA-dependent RNA polymerase. nih.gov Other plant-derived compounds and their synthetic analogues have shown efficacy against various viruses, including herpes simplex virus and influenza virus. mdpi.com For instance, certain fluorinated guanosine (B1672433) analogues have shown potent activity against herpes simplex viruses (HSV-1 and HSV-2). nih.gov The broad anti-inflammatory properties of chalcones, including the modulation of NF-κB, may also contribute to their antiviral effects by tempering the host's inflammatory response to infection.

Antiparasitic Mechanisms (e.g., Cruzain inhibition against Trypanosoma cruzi)

Derivatives of this compound have shown potential as antiparasitic agents, particularly against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. canada.cawho.intrsc.org A primary and well-validated target in this parasite is cruzain, the major cysteine protease of T. cruzi. nih.govscielo.brfrontiersin.org This enzyme is critical for multiple aspects of the parasite's life cycle, including nutrition, host cell invasion, and evasion of the host immune system. nih.govfrontiersin.orgplos.org Inhibition of cruzain has been shown to have devastating consequences for the parasite. scielo.br Numerous inhibitors, including peptide-based and small molecule compounds, have been developed to target the active site of cruzain, demonstrating significant trypanocidal activity in vitro. nih.govresearchopenworld.com The development of selective cruzain inhibitors remains a key strategy in the search for new and effective treatments for Chagas disease. researchopenworld.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Nuclear Factor-κB (NF-κB)
IκBα
Lipopolysaccharide (LPS)
Tumor Necrosis Factor-alpha (TNF-α)
Intercellular Adhesion Molecule-1 (ICAM-1)
Vascular Cell Adhesion Molecule-1 (VCAM-1)
Monocyte Chemoattractant Protein-1 (MCP-1)
CCL2
DNA gyrase
MurA transferase
Phosphoenolpyruvate (PEP)
Fosfomycin
Ergosterol
Cruzain

Antioxidant Activity and Molecular Mechanisms

Detailed molecular mechanism studies concerning the antioxidant activity of this compound have not been reported in the available scientific literature. While the broader class of chalcones is known for antioxidant properties, specific data for the 2,6-difluoro substituted variant is absent.

No research data was found on the ability of this compound to scavenge free radicals as measured by common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a standard method used to evaluate the capacity of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH radical. The color of the DPPH solution changes from deep violet to pale yellow in the presence of an antioxidant, and the change in absorbance is measured to quantify this activity. However, no studies have published results, such as IC50 values, for this compound using this or other free radical scavenging methods.

There is no available information on the modulatory effects of this compound on key antioxidant enzymes. The primary defense system in the human body against reactive oxygen species (ROS) involves enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). SOD catalyzes the conversion of superoxide anions to hydrogen peroxide, which is then detoxified into water by CAT and GPx. Scientific investigation into whether this compound can enhance or inhibit the activity of these enzymes has not been documented.

No studies have been published that assess the ability of this compound to inhibit lipid peroxidation. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The inhibition of this process is a crucial indicator of antioxidant efficacy. Assays often measure byproducts like malondialdehyde (MDA) to quantify the extent of lipid peroxidation and the protective effects of antioxidant compounds. Research on the potential of this compound to prevent the formation of such byproducts is currently absent from the scientific record.

Structure Activity Relationship Sar Studies of Fluorinated Chalcones

Impact of Fluorine Position and Number on Biological Activities

The strategic placement and number of fluorine atoms on the chalcone (B49325) scaffold have a profound impact on its biological profile, influencing everything from anticancer to antimicrobial activity. The effects are highly dependent on the specific biological target.

For instance, in the context of antitubercular activity, the number of fluorine substituents is a critical determinant of efficacy. Studies have shown that chalcones with a monofluoro-substituted B-ring exhibit superior inhibition against Mycobacterium tuberculosis compared to their difluoro-substituted counterparts. nih.gov Specifically, the placement of a single fluorine atom at the 2- or 5-position of the B-ring significantly enhances potency against various microbial strains. nih.gov

In the realm of anticancer research, the position of the fluorine atom is paramount. Against the HepG2 human hepatocarcinoma cell line, chalcones featuring a fluorine atom at the 4'-position of ring A have been identified as having a crucial pharmacophoric role. arkat-usa.org Further enhancement of cytotoxicity is observed with an additional fluorine at the meta (3-position) of ring B. However, increasing the number of fluorine atoms does not always correlate with increased activity; extensive fluorination on both aromatic rings can lead to diminished or insignificant improvement in cytotoxicity. arkat-usa.org

The influence of fluorine extends to the enone linker, the bridge connecting the two aromatic rings. A series of α-fluorinated chalcones were found to be potent tubulin polymerization inhibitors, demonstrating that fluorination of the bridge itself is a viable strategy for generating anticancer activity. tandfonline.comnih.gov

The type of fluorinated substituent also plays a role. In antiplasmodial studies, chalcones with a 2,2,2-trifluoroethoxy group showed position-dependent activity. An ortho substitution on ring A led to an enhanced parasite-killing effect, whereas meta and para substitutions had little to no influence. mdpi.com This highlights that both the location and the nature of the fluorine-containing group are key to modulating biological outcomes.

The following table summarizes key findings on how fluorine's position and number affect the biological activity of chalcone derivatives.

Biological TargetRing A SubstitutionRing B SubstitutionEnone BridgeResulting Activity
M. tuberculosis-Monofluoro (2- or 5-position)-Superior inhibition compared to difluoro analogs. nih.gov
HepG2 Cancer Cells4'-Fluoro3-Fluoro-Enhanced cytotoxicity; 4'-F is a key motif. arkat-usa.org
Tubulin Polymerization3,4,5-TrimethoxyVaries (heterocyclic)α-FluoroPotent inhibition. tandfonline.comnih.gov
Acetylcholinesterase-4-Fluoro-Potent inhibition, superior to Cl or Br at the same position. dergipark.org.tr
P. falciparumortho-trifluoroethoxy--Enhanced antiplasmodial effect. mdpi.com

Influence of Other Substituents on A and B Rings

While fluorine provides unique properties, its interplay with other functional groups on the A and B rings is what fine-tunes the chalcone's biological activity. SAR studies reveal that the combination of fluorine with groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can lead to synergistic or antagonistic effects.

In antitubercular chalcones, the substituents on ring A are critical. A trimethoxy arrangement on ring A, combined with fluorine on ring B, significantly enhances inhibitory activity. nih.gov Conversely, placing hydroxyl groups on ring A leads to a decrease in antitubercular potency. nih.gov This demonstrates a clear preference for methoxy groups over hydroxyl groups on ring A for this specific activity.

The synergy between fluorine and methoxy groups is also pivotal for creating selective enzyme inhibitors. A series of fluorinated and methoxylated chalcones were developed as potent and selective inhibitors of human monoamine oxidase-B (MAO-B). nih.gov The most potent compound from this series, (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, combined a methoxy group on ring A with a trifluoromethyl group on ring B to achieve high selectivity and potency. nih.gov

However, the combination of substituents can sometimes have unexpected or detrimental effects. In one study on anticancer agents, the presence of fluoro groups on ring A combined with a 4-methoxy group on ring B was found to abolish the cytotoxic effects against HepG2 cells. scienceandtechnology.com.vn This suggests a negative interaction between these specific substituent patterns for this cell line.

The introduction of heterocyclic rings in place of the standard phenyl rings also dramatically alters activity. In a series of α-fluorinated chalcones, a derivative where ring B was a 6-bromo-substituted indole (B1671886) proved to be the most potent anticancer agent. tandfonline.com This highlights that the combination of fluorine on the linker, specific substitutions (like bromine), and a heterocyclic nucleus can produce highly active compounds.

The table below illustrates the combined effect of fluorine and other substituents on biological activity.

Base ScaffoldRing A Substituent(s)Ring B Substituent(s)Biological ActivityReference
Fluorinated ChalconeTrimethoxyMonofluoroEnhanced antitubercular activity nih.gov
Fluorinated ChalconeHydroxylMonofluoroDecreased antitubercular activity nih.gov
Methoxylated Chalcone4-Methoxy4-TrifluoromethylPotent and selective MAO-B inhibition nih.gov
α-Fluorinated Chalcone3,4,5-Trimethoxy6-BromoindolePotent anticancer activity tandfonline.com
Fluorinated ChalconeFluoro4-MethoxyQuenched anticancer activity scienceandtechnology.com.vn

Stereochemical Considerations and C-F Bond Modulation

The three-dimensional arrangement of atoms (stereochemistry) and the unique properties of the carbon-fluorine (C-F) bond are fundamental to the biological activity of fluorinated chalcones. The chalcone backbone is built around an α,β-unsaturated ketone, which can exist as two geometric isomers: E (trans) and Z (cis). frontiersin.org

The vast majority of synthesized and naturally occurring chalcones are the E-isomer, which is thermodynamically more stable due to lower steric hindrance between the carbonyl group and ring B. arkat-usa.orgfrontiersin.orgwho.int The planarity of this trans configuration allows for extensive π-electron delocalization across the two aromatic rings and the enone bridge, which is often crucial for interaction with biological targets. arabjchem.org The potent biological activities of many chalcones are attributed to this specific stereochemistry. scienceandtechnology.com.vnresearchgate.net

Correlation between Structural Features and Enhanced Efficacy/Selectivity

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the desired biological outcomes of enhanced efficacy (potency) and selectivity (target specificity). For fluorinated chalcones, a combination of optimal fluorine positioning, synergistic partner substituents, and correct stereochemistry is required to achieve these goals.

Selectivity is a key challenge in drug design, and fluorinated chalcones provide excellent examples of how it can be achieved. Research on monoamine oxidase inhibitors demonstrated that combining methoxy and fluorinated groups led to compounds that were highly selective for the MAO-B isoform over MAO-A. nih.gov Similarly, certain α-fluorinated chalcones have shown remarkable selectivity, exhibiting potent toxicity against various cancer cell lines while remaining non-toxic to normal, healthy cells. nih.govresearchgate.net This selective cytotoxicity is a highly desirable trait for any potential anticancer agent.

Efficacy is often achieved by finding the optimal combination of electronic and steric properties. For antitubercular activity, the combination of a trimethoxy A-ring and a monofluoro B-ring was identified as the key structural blueprint for high potency. nih.gov In the case of tubulin inhibitors, efficacy was strongly correlated not just with the presence of an α-fluoro group but also with the linkage position of the B-ring to the enone bridge. Studies found that the point of attachment was more critical to the antiproliferative effect than the specific electronic properties of substituents on the B-ring. tandfonline.com

Photophysical Properties and Optoelectronic Applications of 2,6 Difluorochalcone

Absorption and Emission Characteristics

The interaction of 2,6-difluorochalcone with ultraviolet and visible light provides fundamental insights into its electronic structure and potential for optoelectronic applications.

UV-Vis Absorption Spectra and Electronic Transitions

The absorption of ultraviolet-visible (UV-Vis) radiation by this compound promotes electrons from their ground state to higher energy excited states. shu.ac.uk The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, which correspond to specific electronic transitions within the molecule. ubbcluj.ro For organic molecules like chalcones, these transitions primarily involve π and n electrons moving to antibonding π* orbitals (π → π* and n → π* transitions). shu.ac.uk

The π → π* transitions, which involve the excitation of electrons in the delocalized π system of the chalcone (B49325) backbone, typically result in strong absorption bands. shu.ac.uk In contrast, n → π* transitions, which involve the promotion of a non-bonding electron (from the carbonyl oxygen, for example) to an antibonding π* orbital, are generally weaker. shu.ac.uk The specific wavelengths and intensities of these absorption bands are influenced by the molecule's structure and its interaction with the surrounding solvent. shu.ac.uk

Fluorescence Emission Spectra, Quantum Yields, and Lifetimes

Following absorption of light and excitation to a higher electronic state, this compound can relax back to its ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum shows the intensity of emitted light as a function of wavelength.

A key parameter characterizing fluorescence is the fluorescence quantum yield (Φf) , which represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. d-nb.info The fluorescence lifetime (τ) is another crucial parameter, representing the average time the molecule spends in the excited state before returning to the ground state. mdpi.comresearchgate.net Both quantum yield and lifetime are sensitive to the molecular structure and the environment. d-nb.infomdpi.comresearchgate.net For instance, the presence of heavy atoms or specific functional groups can influence these properties. mdpi.comnih.gov

PropertyDescriptionSignificance
Fluorescence Quantum Yield (Φf) Ratio of emitted photons to absorbed photons. d-nb.infoMeasures the efficiency of the fluorescence process.
Fluorescence Lifetime (τ) Average time in the excited state before emission. mdpi.comresearchgate.netProvides insight into excited-state dynamics and quenching mechanisms.

Stokes Shift Analysis

A fundamental characteristic of fluorescence is the Stokes shift , which is the difference in wavelength (or energy) between the maximum of the first absorption band and the maximum of the fluorescence emission. edinst.comwikipedia.org This shift arises because, following excitation, the molecule often undergoes vibrational relaxation and solvent reorientation before fluorescence occurs, leading to energy loss. wikipedia.org

A larger Stokes shift is often desirable for applications like fluorescence imaging, as it minimizes the overlap between the excitation and emission spectra, thereby improving signal-to-noise ratios. nih.govnih.gov The magnitude of the Stokes shift can be influenced by factors such as the polarity of the solvent and specific intramolecular processes. edinst.com

Intramolecular Charge Transfer (ICT) Mechanisms

In molecules possessing both electron-donating and electron-accepting groups, excitation with light can lead to a phenomenon known as intramolecular charge transfer (ICT) . ossila.com In this process, an electron is transferred from the donor to the acceptor moiety within the same molecule, resulting in a highly polar excited state. ossila.commdpi.com

The occurrence of ICT is often evidenced by a significant solvatochromic shift in the fluorescence spectrum, where the emission wavelength changes with the polarity of the solvent. rsc.orgresearchgate.net Polar solvents tend to stabilize the polar ICT state, leading to a red-shift (shift to longer wavelengths) in the emission. rsc.orgresearchgate.net The study of ICT is crucial for designing molecules for applications in sensors and nonlinear optics. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide further insights into the ICT process by examining the changes in molecular orbitals upon excitation. nih.govnih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. mdpi.com This process often leads to the formation of a transient tautomer with distinct photophysical properties, including a large Stokes shift in its fluorescence emission. rsc.orgrsc.orgmdpi.com

For ESIPT to occur, the molecule must possess both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a nitrogen atom) in close proximity. mdpi.comrsc.org The efficiency and dynamics of the ESIPT process can be influenced by the molecular structure and the surrounding environment. nih.gov The study of ESIPT is significant for the development of fluorescent probes, sensors, and materials for optoelectronic devices. rsc.org

Influence of Solvent Environment and Functional Groups on Photophysics

The photophysical properties of this compound are not intrinsic but are significantly modulated by its immediate surroundings, particularly the solvent. rsc.orgresearchgate.net The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. rsc.orgresearchgate.netnih.gov For instance, polar solvents can stabilize charge-separated excited states, affecting processes like ICT. rsc.orgnih.gov

Furthermore, the nature and position of functional groups on the chalcone scaffold play a critical role in determining its photophysical behavior. mdpi.com Electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, thereby influencing the energies of the electronic transitions and the efficiencies of radiative (fluorescence) and non-radiative decay pathways. rsc.orgresearchgate.net Understanding these influences is key to the rational design of chalcone derivatives with tailored photophysical properties for specific applications.

Applications in Optical Materials

The unique molecular structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for the development of advanced optical materials. The presence of a delocalized π-electron system, which can be readily modified by introducing various donor or acceptor substituents on the phenyl rings, allows for the fine-tuning of their photophysical and electronic properties. rsc.orgresearchgate.netanalis.com.my The incorporation of fluorine atoms, as in this compound, can further enhance these properties, leading to applications in diverse areas of optical materials science.

Fluorescent Dyes and Probes

Fluorescent dyes and probes are essential tools in biological imaging and chemical sensing, enabling the detection of specific molecules and processes with high sensitivity. nih.govthermofisher.com The chalcone framework is a common feature in many fluorescent compounds. researchgate.net The design of fluorescent probes often involves a fluorophore, a molecule that emits light upon excitation, linked to a receptor that selectively interacts with a target analyte. thermofisher.comnih.gov This interaction can modulate the fluorescence properties of the dye, such as intensity or wavelength, providing a detectable signal. nih.gov

The general structure of chalcones makes them suitable candidates for developing fluorescent materials. researchgate.net The donor-π-acceptor architecture, which can be established in chalcone derivatives, often leads to desirable photophysical properties, including significant Stokes shifts and sensitivity to the local environment. mdpi.comrsc.org However, while various substituted chalcones have been explored for these applications, specific and detailed research focusing on this compound as a fluorescent dye or probe is not extensively documented in publicly available literature. The potential exists, as related fluorinated compounds like 2,3,4,5,6-pentafluorochalcone (B2951099) have been noted for their possible use as fluorescent probes. smolecule.com

Laser Dyes and Amplified Spontaneous Emission (ASE)

Organic dyes are widely used as the gain medium in dye lasers due to their broad emission spectra and tunability. crystech.commdpi.comnist.gov Amplified Spontaneous Emission (ASE) is a phenomenon where spontaneously emitted light is amplified as it travels through a gain medium, and it is a key characteristic of potential laser materials. scitechnol.com Chalcone derivatives have emerged as a promising class of materials for laser dye applications, exhibiting efficient ASE under laser pumping. researchgate.netchalcogen.rosdiarticle3.com

Studies on various amino-substituted chalcones have demonstrated their capability to function as laser dyes, producing intense ASE in the visible spectrum when excited by a pump laser. scitechnol.comresearchgate.netchalcogen.ro For instance, certain 2'-hydroxychalcone (B22705) derivatives have been shown to exhibit ASE in the deep red to near-infrared (NIR) region with very low thresholds. nih.gov These findings highlight the potential of the chalcone scaffold for creating new laser materials. Despite this, specific investigations into the ASE and laser dye properties of this compound itself are not prominent in the surveyed scientific literature. The research on other chalcones suggests that appropriate substitution on the this compound core could potentially yield materials with efficient ASE characteristics. researchgate.netnih.gov

Nonlinear Optical (NLO) Materials (e.g., Second and Third Harmonic Generation)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion (e.g., second and third harmonic generation), optical switching, and data storage. nih.govtaylorfrancis.comresearchgate.net Organic molecules, particularly those with extensive π-conjugated systems and donor-acceptor groups, are of significant interest for NLO applications. rsc.organalis.com.my Chalcones are a well-studied class of organic NLO materials due to their inherent structural features that facilitate charge delocalization. researchgate.netresearchgate.net

Research has shown that fluorinated chalcones can be promising NLO materials. A specific derivative of this compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been synthesized and characterized as a promising material for NLO applications. This compound was synthesized via the Claisen-Schmidt condensation reaction. Theoretical calculations based on Density Functional Theory (DFT) have been employed to understand its NLO properties. The calculated values for properties such as the first-order hyperpolarizability (β) indicate a significant NLO response, which is crucial for effects like second-harmonic generation (SHG). rsc.org Third-harmonic generation (THG) is another important NLO process, allowed in all materials, where three photons are converted into one photon of triple the frequency. taylorfrancis.comaps.org The large hyperpolarizabilities of chalcone derivatives suggest their potential for both second and third-order nonlinear optical phenomena. analis.com.myresearchgate.net

Polymeric and Material Science Applications of 2,6 Difluorochalcone Derivatives

Synthesis of Chalcone-Based Polymers

The incorporation of the 2,6-difluorochalcone scaffold into polymeric structures can be achieved through various polymerization techniques, leading to materials with tailored properties.

Poly(aryl ether chalcone)s

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The synthesis of poly(aryl ether chalcone)s incorporating the this compound unit can be envisioned through nucleophilic aromatic substitution polycondensation reactions. In a typical reaction, a bisphenol derivative of this compound would be reacted with an activated aromatic dihalide in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or diphenyl sulfone.

The difluorophenyl group in the chalcone (B49325) monomer can act as the activated site for nucleophilic substitution, or alternatively, the chalcone can be functionalized with hydroxyl groups to act as the bisphenol monomer. The resulting poly(aryl ether chalcone)s would possess a combination of the robust poly(aryl ether) backbone and the photo-crosslinkable and electro-active chalcone moieties, making them attractive for applications requiring both high thermal stability and functionality.

Novolac Phenolic Polymeric Networks

Novolac resins are a type of phenol-formaldehyde resin synthesized under acidic conditions with a molar excess of phenol. researchgate.net These resins are known for their excellent thermal stability, chemical resistance, and adhesive properties. Chalcone-based novolac phenolic polymeric networks (NPPN) can be prepared through an acid-catalyzed polycondensation reaction of a p-hydroxy substituted chalcone with formaldehyde (B43269). mdpi.com

In the case of this compound, a derivative bearing a p-phenolic hydroxyl group on the non-fluorinated aromatic ring would be synthesized first. This phenolic chalcone monomer is then reacted with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the polymeric network. researchgate.netmdpi.com The resulting cross-linked thermoset material is expected to exhibit high thermal stability and a high degree of amorphousness. mdpi.com The general synthetic approach is outlined below:

Table 1: General Synthesis of Chalcone-Based Novolac Phenolic Polymeric Networks

StepDescriptionReactantsConditions
1Synthesis of Phenolic Chalconep-Hydroxyacetophenone, 2,6-Difluorobenzaldehyde (B1295200)Base catalyst (e.g., NaOH)
2PolycondensationPhenolic Chalcone, FormaldehydeAcid catalyst (e.g., H₂SO₄)

The properties of the resulting novolac network can be tailored by adjusting the cross-linking density, which is influenced by the molar ratio of the chalcone monomer to formaldehyde.

Fluorescent Polymers via Polymerization Reactions (e.g., Ring-Opening Metathesis Polymerization)

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with a wide range of functionalities. sioc-journal.cn To create fluorescent polymers from this compound using ROMP, the chalcone moiety would first need to be incorporated into a strained cyclic olefin monomer, such as a norbornene derivative. nsf.govmdpi.com

The synthesis could involve attaching the this compound unit to a norbornene backbone via an ester or ether linkage. This functionalized monomer can then undergo ROMP using a suitable catalyst, such as a Grubbs' or Schrock's catalyst, to yield a polymer with pendant this compound groups. The inherent fluorescence of the chalcone unit can be tuned by further chemical modifications, and the polymer architecture (e.g., linear, graft, or star-shaped) can be controlled by the choice of initiator and reaction conditions. sioc-journal.cn The resulting fluorescent polymers could find applications in sensing and imaging.

Advanced Material Characterization (e.g., Thermal, Electrical Conductivity)

The polymeric materials derived from this compound are expected to possess unique thermal and electrical properties, which can be evaluated using various advanced characterization techniques.

Electrical Conductivity: The electrical properties of these polymers can be investigated using techniques such as dielectric spectroscopy and four-point probe measurements. The presence of the electron-withdrawing fluorine atoms and the conjugated chalcone system can influence the dielectric constant and electrical conductivity. daikinchemicals.com While many polymers are electrical insulators, the introduction of conductive fillers or the inherent properties of the conjugated polymer backbone can lead to semiconducting behavior. qenos.com For example, some chalcone-based phenolic polymers have shown sufficient conductivity to be considered as semiconductors. mdpi.com

Table 2: Expected Material Properties of this compound-Based Polymers

Polymer TypeExpected Thermal PropertiesExpected Electrical Properties
Poly(aryl ether chalcone)sHigh Tg, High thermal stabilityLow dielectric constant, Insulating
Novolac Phenolic Polymeric NetworksHigh thermal stability, ThermosettingPotentially semiconducting
Fluorescent Polymers (via ROMP)Dependent on polymer backboneInsulating to semiconducting, depending on functionalization

Potential in Optoelectronic Devices and Sensors

The unique electronic and photophysical properties of this compound derivatives make them promising candidates for applications in optoelectronic devices and chemical sensors.

Optoelectronic Devices: The conjugated π-system of the chalcone moiety, coupled with the electron-withdrawing nature of the difluorophenyl ring, can lead to interesting photoluminescent and charge-transport properties. mdpi.com Polymers incorporating these units could be utilized as active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. mdpi.comresearchgate.net The fluorine substitution can enhance the electron-accepting ability of the material, which is beneficial for applications in n-type organic field-effect transistors (OFETs).

Sensors: The fluorescence of this compound-based polymers can be sensitive to their local environment, making them suitable for use in chemical sensors. semi.ac.cn For instance, the interaction of the polymer with specific analytes could lead to a change in the fluorescence intensity or wavelength (fluorescence quenching or enhancement), providing a detectable signal. nih.gov The design of the polymer can be tailored to enhance selectivity towards particular ions or molecules. Polymers with porous structures, such as the novolac networks, could also be explored for gas sensing applications due to their high surface area and potential for interaction with gas molecules.

Future Directions in 2,6 Difluorochalcone Research

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of 2,6-difluorochalcone and its derivatives has traditionally relied on established methods like the Claisen-Schmidt condensation. derpharmachemica.comresearchgate.net Future efforts will likely focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. ijsetpub.com This includes the exploration of solvent-free reaction conditions, the use of environmentally benign catalysts, and the development of one-pot syntheses to reduce waste and energy consumption. ijsetpub.comepa.gov Innovations in continuous-flow analytical techniques could also enhance the efficiency and sustainability of synthesis processes. ijsetpub.com

The development of novel synthetic pathways is not only aimed at improving efficiency but also at expanding the diversity of accessible this compound analogs. nih.govfrontiersin.org By introducing a wider range of functional groups, researchers can fine-tune the molecule's properties for specific applications. researchgate.net A retrosynthesis approach, which involves working backward from the target molecule, can be employed to predict and design new synthetic routes for these novel compounds. kaist.ac.kr

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While various chalcone (B49325) derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and antioxidant properties, the precise mechanisms of action for this compound remain an area for deeper investigation. nih.govresearchgate.netresearchgate.netscirp.org Future research will focus on elucidating how the fluorine substitutions on the chalcone backbone influence its interactions with biological targets at the molecular level. mdpi.comfrontiersin.org

This will involve a combination of experimental techniques and computational studies to identify specific cellular pathways and molecular targets. scielo.org.mx Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents derived from the this compound scaffold. The study of structure-activity relationships will be instrumental in correlating specific structural features with observed biological effects. nih.gov

Advanced Computational Modeling for Predictive Design

Computational modeling is a powerful tool for accelerating the discovery and optimization of new molecules. jasss.org In the context of this compound, advanced computational models can be used to predict the biological activities and physicochemical properties of novel derivatives before they are synthesized. frontiersin.orgnih.gov This predictive capability can significantly reduce the time and resources required for drug discovery and materials development. arxiv.org

By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can screen large virtual libraries of this compound analogs to identify promising candidates with desired properties. mangaloreuniversity.ac.in These models can also provide insights into the molecular interactions that govern the compound's behavior, aiding in the design of molecules with enhanced efficacy and specificity. mdpi.com The integration of machine learning algorithms with computational modeling can further enhance the predictive power and accuracy of these tools. frontiersin.orgnih.gov

Development of Novel Materials with Tunable Photophysical and Optoelectronic Properties

The conjugated π-system of the chalcone framework imparts interesting photophysical and optoelectronic properties, making these compounds promising candidates for various materials science applications. analis.com.myresearchgate.net The presence of the electron-withdrawing fluorine atoms in this compound can further modulate these properties. Future research will focus on the development of novel materials based on this scaffold with tunable optical and electronic characteristics. um.edu.myresearchgate.net

By strategically modifying the chemical structure of this compound, it is possible to fine-tune its absorption and emission spectra, as well as its charge transport properties. scielo.brbohrium.com This tunability makes them attractive for applications in organic light-emitting diodes (OLEDs), solar cells, and optical sensors. analis.com.myum.edu.mymdpi.com The investigation of their nonlinear optical (NLO) properties is also a promising avenue, as chalcone derivatives have shown potential for applications in this area. analis.com.myresearchgate.net

Interactive Data Table: Photophysical Properties of Chalcone Derivatives

The following table summarizes key photophysical properties of various chalcone derivatives, illustrating the impact of different substituents on their absorption and emission characteristics. This data provides a foundation for the rational design of new this compound-based materials with tailored optical properties.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
Chalcone 3aDMSO412-431512-56793-139 mdpi.com
Chalcone 3bDMSO412-431512-56793-139 mdpi.com
Chalcone 3cDMSO412-431512-56793-139 mdpi.com
TPA-Chalcone 4aDichloromethane389-432470-56380-131 scielo.br
Piperidyl ChalconeVarious360-480513-55290-132 bohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.